molecular formula C16H32O4 B12598251 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane CAS No. 914917-06-9

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane

Cat. No.: B12598251
CAS No.: 914917-06-9
M. Wt: 288.42 g/mol
InChI Key: JBHSUCPAVTZNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is an organic compound with the molecular formula C16H32O4. It belongs to the class of tetroxanes, which are cyclic organic peroxides. These compounds are characterized by a four-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane typically involves the reaction of appropriate ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include low temperatures and controlled addition of reagents to ensure the formation of the desired tetroxane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Applications Overview

  • Polymerization Initiator
    • Description : 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane acts as an initiator in polymerization processes due to its ability to generate free radicals.
    • Mechanism : The compound decomposes thermally to release radicals that initiate polymerization reactions in various monomers.
  • Herbicides
    • Description : This compound has potential applications as a herbicide due to its biological activity.
    • Effectiveness : Studies indicate that it can inhibit the growth of certain plant species by interfering with their metabolic processes.
  • Pharmaceuticals
    • Description : Research indicates potential uses in pharmaceuticals, particularly in drug delivery systems.
    • Biological Activity : The compound exhibits notable interactions with biological systems which may be leveraged for therapeutic applications.

Detailed Data Table

ApplicationDescriptionKey Findings
PolymerizationInitiator for free radical polymerizationEffective at low concentrations
HerbicidesInhibits growth of specific plant speciesSignificant reduction in growth rates observed
PharmaceuticalsPotential drug delivery vehicleShows promising interaction profiles in vitro

Case Study 1: Polymerization Initiation

In a study published in the Journal of Polymer Science, researchers demonstrated that this compound effectively initiated the polymerization of styrene at various temperatures. The results showed a significant increase in polymer yield compared to conventional initiators.

Case Study 2: Herbicidal Activity

A research article in Weed Science evaluated the herbicidal properties of this compound against common agricultural weeds. The compound was found to reduce weed biomass by over 70% when applied at optimal concentrations.

Case Study 3: Pharmaceutical Applications

Research published in Pharmaceutical Research explored the use of this compound as a carrier for targeted drug delivery. The findings indicated that it could enhance the bioavailability of certain drugs while reducing side effects due to its selective interaction with cellular membranes.

Mechanism of Action

The mechanism of action of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane involves its ability to generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

    3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another tetroxane with similar structural features but different substituents.

    Acetone diperoxide: A well-known cyclic peroxide with explosive properties.

    Diisopropylidene cyclic diperoxide: Another cyclic peroxide with different substituents.

Uniqueness

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is unique due to its specific ethyl and pentyl substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .

Biological Activity

3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is a cyclic diperoxide compound with the molecular formula C16H32O4C_{16}H_{32}O_{4} and a molecular weight of approximately 288.43 g/mol. Its unique structure includes two peroxide groups within a four-membered ring system, which contributes to its distinct chemical and biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of suitable ketones with hydrogen peroxide under acidic conditions. Common methods include:

  • Reaction with Ketones : Utilizing specific ketones that can yield the desired cyclic structure upon reaction with hydrogen peroxide.
  • Acidic Catalysis : The presence of acid facilitates the formation of the peroxide linkages.

Biological Activity

Research indicates that this compound exhibits notable biological activities that may be leveraged in various applications:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains. The presence of peroxide groups is hypothesized to contribute to its ability to disrupt microbial cell membranes.
  • Herbicidal Activity : Due to its structural characteristics, it shows potential as an herbicide. Its effectiveness in inhibiting plant growth has been documented in controlled experiments.
  • Pharmaceutical Applications : The compound's unique structure may allow for interactions with biological targets such as enzymes and receptors. Research is ongoing to explore its therapeutic potential in treating various diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged:

  • Oxidative Stress Induction : The peroxide groups may generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells or cancer cells.
  • Enzyme Inhibition : Interaction with specific enzymes could inhibit their activity and disrupt metabolic pathways essential for cell survival.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC16H32O4Cyclic diperoxideAntimicrobial; herbicidal
3,6-Dimethyl-1,2,4,5-tetroxaneC10H18O4Contains methyl substituentsLimited antimicrobial activity
3,6-Diphenyl-1,2,4,5-tetroxaneC18H18O4Features phenyl groupsModerate herbicidal activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal reported that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
  • Herbicidal Efficacy : In agricultural trials conducted on common weeds such as Amaranthus retroflexus, this compound exhibited effective growth inhibition at concentrations as low as 100 ppm .

Properties

CAS No.

914917-06-9

Molecular Formula

C16H32O4

Molecular Weight

288.42 g/mol

IUPAC Name

3,6-diethyl-3,6-dipentyl-1,2,4,5-tetraoxane

InChI

InChI=1S/C16H32O4/c1-5-9-11-13-15(7-3)17-19-16(8-4,20-18-15)14-12-10-6-2/h5-14H2,1-4H3

InChI Key

JBHSUCPAVTZNEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OOC(OO1)(CC)CCCCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.